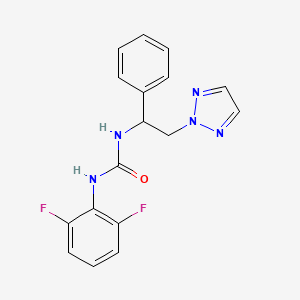

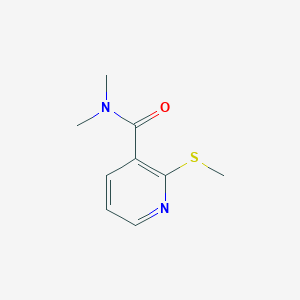

![molecular formula C26H25N3O2S B2895318 (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 953253-43-5](/img/structure/B2895318.png)

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . It also contains a dimethylbenzothiazole group, which is a type of thiazole. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .

Molecular Structure Analysis

The compound’s molecular structure includes a piperazine ring and a dimethylbenzothiazole group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Synthesis and Antibacterial Screening

A series of novel compounds including thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized for their antibacterial activities. These compounds, sharing a common thiazole component, have shown promise in fighting bacterial infections, indicating a potential pathway for developing new antibacterial agents (Landage, Thube, & Karale, 2019).

Antimicrobial Activity

Research into (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives has demonstrated their capability to act against microbial infections. By synthesizing these derivatives and testing their in vitro antimicrobial activity, a significant potential for treating infections has been highlighted, showcasing the relevance of such chemical structures in medicinal chemistry (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antipsychotic Activity Investigation

Derivatives of azo dye/Schiff base/Chalcone have been synthesized, characterized, and evaluated for their antipsychotic activity. This study demonstrates the potential psychiatric applications of such compounds, indicating their utility in developing new treatments for mental health conditions (Gopi, Sastry, & Dhanaraju, 2017).

Anti-mycobacterial Chemotypes

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been identified as a novel chemotype with significant anti-mycobacterial potential. This discovery could lead to new therapeutic options for treating tuberculosis, highlighting the importance of such chemical structures in addressing global health challenges (Pancholia et al., 2016).

Antitumoral Activity

The synthesis of novel compounds with a focus on thiazole and thiadiazole derivatives has shown promising results in antitumor activity screening. These findings suggest the potential of such compounds in cancer therapy, indicating a direction for future research in oncology (Bhole & Bhusari, 2011).

Mechanism of Action

Target of Action

The compound (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines . This compound

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell growth and proliferation . This compound

Result of Action

The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines, suggesting that they may induce cell death . This compound

Future Directions

properties

IUPAC Name |

[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S/c1-18-15-23-24(16-19(18)2)32-26(27-23)29-13-11-28(12-14-29)25(30)20-7-6-10-22(17-20)31-21-8-4-3-5-9-21/h3-10,15-17H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHQOSGMGXNFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

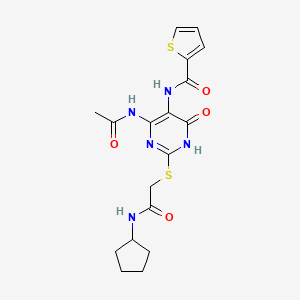

![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)

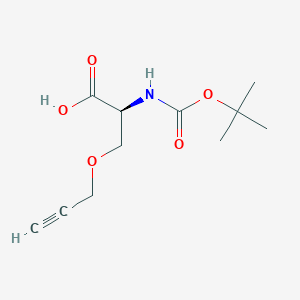

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2895237.png)

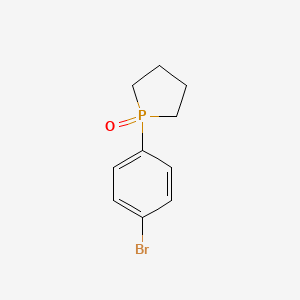

![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)

![3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2895250.png)

![[4-(furan-2-carbonyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2895254.png)

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895258.png)